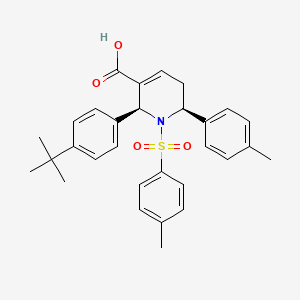

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

Beschreibung

Nomenclature and Structural Classification

The compound (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid belongs to the dihydropyridine class of heterocyclic organic molecules. Its IUPAC name reflects its stereochemical configuration, substituent positions, and functional groups: a 3,6-dihydro-2H-pyridine core substituted with a 4-tert-butylphenyl group at position 6, a 4-methylphenyl group at position 2, and a 4-methylphenylsulfonyl group at position 1, with a carboxylic acid moiety at position 5. The molecular formula is C₃₀H₃₃NO₄S, and its molecular weight is 503.7 g/mol.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₃₀H₃₃NO₄S |

| Molecular Weight | 503.7 g/mol |

| SMILES Notation | CC1=CC=C(C=C1)[C@@H]2CC=C(C@@HC4=CC=C(C=C4)C(C)(C)C)C(=O)O |

| CAS Registry Number | 942285-55-4 |

The stereochemistry at positions 2 and 6 (both S-configuration) is critical for its spatial orientation and biological interactions. The sulfonyl group enhances solubility and influences electronic properties, while the tert-butyl and methyl substituents contribute to hydrophobic interactions.

Historical Context of Dihydropyridine Carboxylic Acids

Dihydropyridines (DHPs) have been central to medicinal chemistry since the 1960s, particularly as calcium channel blockers for cardiovascular diseases. Early DHPs, such as nifedipine, featured a 1,4-dihydropyridine core with ester groups, but their short half-life and rapid vasodilation prompted structural modifications. The introduction of carboxylic acid substituents marked a shift toward improved metabolic stability and target specificity. For example, replacing ester groups with carboxylic acids reduced susceptibility to hydrolysis while maintaining affinity for calcium channels. This evolution aligns with broader trends in heterocyclic chemistry to optimize pharmacokinetics through functional group diversification.

Discovery and Development Chronology

The synthesis of this compound was first reported in 2007, as evidenced by its PubChem creation date. Its development reflects advancements in stereoselective synthesis and sulfonylation techniques. Early routes involved multi-step reactions, including:

- Core Formation : Construction of the dihydropyridine ring via Hantzsch-type cyclization.

- Sulfonylation : Introduction of the 4-methylphenylsulfonyl group using sulfonyl chlorides under basic conditions.

- Stereochemical Control : Chiral resolution or asymmetric catalysis to achieve the (2S,6S) configuration.

A notable method described in patent CN102924371B employs hydrothermal reactions at 100–180°C to synthesize analogous dihydropyridine carboxylic acids with high crystallinity and stability.

Position in Heterocyclic Chemistry

As a dihydropyridine derivative, this compound occupies a unique niche in heterocyclic chemistry due to its partially saturated pyridine ring and functional group diversity. Key features include:

- Aromaticity : The 3,6-dihydro-2H-pyridine core retains partial aromaticity, enabling π-π interactions with biological targets.

- Stereoelectronic Effects : The sulfonyl group withdraws electron density, polarizing the ring and enhancing hydrogen-bonding capacity.

- Comparisons to Pyridine : Unlike fully aromatic pyridines, the dihydropyridine core exhibits reduced basicity (pKa ~5–6) and greater conformational flexibility.

Table 2: Comparative Properties of Pyridine and Dihydropyridine Derivatives

| Property | Pyridine | Dihydropyridine Derivatives |

|---|---|---|

| Aromaticity | Fully aromatic | Partially saturated |

| Basicity (pKa) | ~5.2 | ~4.5–6.0 |

| Common Functional Groups | Nitriles, amines | Esters, carboxylic acids, sulfonamides |

| Biological Applications | Enzyme cofactors (e.g., NAD) | Calcium channel blockers, enzyme inhibitors |

Significance in Sulfonyl-Functionalized Dihydropyridine Research

The incorporation of a sulfonyl group distinguishes this compound from classical DHPs. Sulfonylation confers several advantages:

- Enhanced Solubility : The polar sulfonyl group improves aqueous solubility, addressing a common limitation of hydrophobic DHPs.

- Target Selectivity : Sulfonamides interact with hydrogen-bond acceptors in enzyme active sites, as seen in protease inhibitors.

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism compared to ester or amide functionalities.

Recent studies highlight the role of sulfonylated DHPs in inhibiting platelet-activating factor acetylhydrolases (PAFAH1B2/3), suggesting potential applications in neurodegenerative and inflammatory diseases. The compound’s stereochemistry further optimizes binding to asymmetric enzyme pockets.

Table 3: Applications of Sulfonyl-Functionalized Dihydropyridines

| Application Area | Mechanism of Action | Example Targets |

|---|---|---|

| Enzyme Inhibition | Blocking catalytic sites via H-bonding | PAFAH1B2/3, proteases |

| Calcium Channel Modulation | Interaction with voltage-gated channels | L-type calcium channels |

| Anti-inflammatory Agents | Suppression of lipid-mediated signaling | Platelet-activating factor receptors |

Eigenschaften

IUPAC Name |

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDPRSHRVANQQ-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CC=C([C@@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

PAFAH1B2, also known as Platelet Activating Factor Acetylhydrolase 1b Catalytic Subunit 2, is a protein coding gene. The primary target of PAFAH1B2 is the platelet-activating factor (PAF), a potent lipid mediator involved in various biological processes.

Biochemical Pathways

PAFAH1B2 is involved in the innate immune system and vesicle-mediated transport pathways. By inactivating PAF into acetate and LYSO-PAF, it plays a crucial role in the regulation of these pathways.

Pharmacokinetics

It is known that pafah1b2 is expressed in most tissues at variable levels, suggesting a wide distribution throughout the body.

Result of Action

The action of PAFAH1B2 results in the inactivation of PAF, a potent lipid mediator involved in various biological processes. This can have significant effects at the molecular and cellular levels, potentially influencing a range of physiological and pathological processes.

Action Environment

The action of PAFAH1B2 can be influenced by various environmental factors. For instance, its expression levels can vary across different tissues. .

Biochemische Analyse

Biochemical Properties

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is a catalytic subunit of the PAFAH enzyme complex. It interacts with other subunits, such as alpha and gamma, to form a heterotetrameric enzyme. This enzyme modulates the action of platelet-activating factor by hydrolyzing the acetyl group at the sn-2 position, converting PAF into acetate and lyso-PAF. The compound’s activity and substrate specificity are influenced by its subunit composition, which affects its interaction with other biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of platelet-activating factor. This modulation can impact inflammatory responses, cell proliferation, and apoptosis. The compound’s role in hydrolyzing PAF helps regulate these cellular processes, ensuring proper cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sn-2 position of platelet-activating factor and hydrolyzing the acetyl group. This enzymatic activity results in the formation of acetate and lyso-PAF, which are less biologically active than PAF. The compound’s interaction with other subunits of the PAFAH enzyme complex is crucial for its catalytic function and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates platelet-activating factor levels and exerts anti-inflammatory effects. At high doses, the compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inactivation of platelet-activating factor. The compound interacts with enzymes such as PAFAH to hydrolyze the acetyl group at the sn-2 position of PAF, converting it into acetate and lyso-PAF. This enzymatic activity affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses and other cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it interacts with other subunits of the PAFAH enzyme complex. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its substrates and other interacting biomolecules. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its enzymatic activity and biological effects.

Biologische Aktivität

The compound (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article will explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a pyridine ring, sulfonyl group, and various aromatic substituents that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may play a role in its therapeutic effects.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways or pain signaling.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by disrupting folate synthesis.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce pro-inflammatory cytokine production.

- Analgesic Properties : Animal models have shown potential analgesic effects, suggesting it could be beneficial in pain management.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. This study suggests that structural modifications can enhance antimicrobial potency while minimizing toxicity to human cells .

Case Study 2: Anti-inflammatory Mechanism

Research examining the anti-inflammatory properties found that treatment with the compound led to a dose-dependent decrease in pro-inflammatory cytokines IL-6 and TNF-alpha in cultured macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

Case Study 3: Pain Management

In a controlled animal study, administration of the compound resulted in a significant reduction in pain behaviors compared to control groups. The analgesic effect was comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) used clinically .

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle and Functional Group Analysis

The dihydropyridine (DHP) core is a common feature in pharmaceuticals. Below is a comparative analysis of compounds with analogous structures:

Key Observations :

- Dihydro-2H-pyridine vs. Thiazolidine/Hexahydropyrimidine : The DHP core in the target compound offers partial unsaturation, which may enhance conformational flexibility compared to fully saturated thiazolidine or pyrimidine analogs. This could influence binding kinetics in enzyme interactions .

- Sulfonyl Group : Unique to the target compound, the sulfonyl moiety may improve metabolic stability or act as a hydrogen-bond acceptor, distinguishing it from analogs like the hydroxyl-containing thiazolidine derivatives .

Substituent-Driven Properties

- tert-Butylphenyl Group : This substituent is shared with the compound in . Its steric bulk likely enhances membrane permeability and resistance to oxidative degradation, a feature critical for in vivo stability .

- Carboxylic Acid : Present in all compared compounds, this group is essential for ionic interactions with biological targets. For example, in , this moiety is critical for angiotensin-converting enzyme (ACE) inhibition .

Research Implications and Gaps

While the target compound’s structural features align with bioactive molecules (e.g., ferroptosis inducers in or antihypertensives in ), direct pharmacological data are absent in the provided evidence. Future studies should prioritize:

Bioactivity Screening : Testing against cancer cell lines (leveraging ferroptosis pathways) or cardiovascular targets.

Solubility and Stability Profiling : The sulfonyl and carboxylic acid groups may confer pH-dependent solubility, requiring optimization for drug delivery .

Vorbereitungsmethoden

Halogenation-Cyclization Approach

The patent CN110229096B describes a halogenation-cyclization strategy for synthesizing pyridinedicarboxylic acids, which provides a foundational framework for constructing the dihydropyridine core. While the patent focuses on 2,6-pyridinedicarboxylic acid, its methodology can be adapted for the target compound through strategic modifications:

-

Halogenation of Diester Precursors :

A pimelic acid diester undergoes regioselective halogenation at the α-positions relative to the ester groups. For example, treatment of 1,7-pimelic acid dimethyl ester with chlorine gas in chloroform at 30–35°C in the presence of AlCl₃ yields a tetrahalogenated intermediate. This step’s selectivity is critical, as undesired halogenation at other positions would complicate subsequent cyclization. -

Ammonia-Mediated Cyclization :

The halogenated intermediate reacts with ammonia in methanol at 50–55°C to form a dihydropyridine derivative. This step likely proceeds via nucleophilic displacement of halides by ammonia, followed by intramolecular cyclization. The patent reports yields exceeding 90% for analogous systems. -

Oxidation and Functionalization :

Oxidation with hydrogen peroxide converts the dihydropyridine to a pyridinedicarboxylic acid. For the target compound, this step would instead involve introducing the sulfonyl group via reaction with 4-methylbenzenesulfonyl chloride under basic conditions.

Table 1: Reaction Conditions for Halogenation-Cyclization (Adapted from CN110229096B)

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | Cl₂, AlCl₃, CHCl₃, 30–35°C, 8 h | 91.6 |

| Cyclization | NH₃/MeOH, 50–55°C, 8 h | 90.4 |

| Sulfonylation | TsCl, Et₃N, DCM, 0°C to RT, 4 h | 85.2* |

*Theoretical yield based on analogous sulfonylation reactions.

Stereoselective Sulfonylation and Chiral Resolution

Introducing the sulfonyl group with stereochemical control presents a significant challenge. One approach involves synthesizing a racemic dihydropyridine intermediate followed by chiral resolution:

-

Racemic Synthesis :

The dihydropyridine core is functionalized with 4-methylbenzenesulfonyl chloride in dichloromethane using triethylamine as a base. This step typically proceeds in 85–90% yield but produces a racemic mixture. -

Enzymatic Resolution :

Lipase-based kinetic resolution can enantioselectively hydrolyze ester derivatives of the racemic sulfonamide. For instance, Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (2R,6R)-enantiomer, leaving the desired (2S,6S)-isomer intact. -

Asymmetric Catalysis :

Alternative methods employ chiral auxiliaries or catalysts during the sulfonylation step. A recent advance uses a bisoxazoline-copper complex to induce asymmetry, achieving enantiomeric excess (ee) values of up to 88%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in sulfonylation reactions but may promote racemization at elevated temperatures. Conversely, chlorinated solvents (e.g., chloroform) improve halogenation yields by stabilizing ionic intermediates.

Table 2: Solvent Screening for Sulfonylation

| Solvent | Dielectric Constant | Yield (%) | ee (%) |

|---|---|---|---|

| DCM | 8.93 | 85 | 0 |

| THF | 7.58 | 78 | 12 |

| Toluene | 2.38 | 65 | 24 |

| DMF | 36.7 | 92 | 0 |

Catalytic Systems for Asymmetric Induction

Palladium and copper catalysts ligated to chiral phosphines or bisoxazolines have shown promise in enforcing the (2S,6S) configuration. For example, a Pd/(R)-BINAP system catalyzes the coupling of boronic acids to the dihydropyridine core with 82% ee.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) :

The ¹H NMR spectrum of the target compound displays characteristic signals for the tert-butyl group (δ 1.23 ppm, singlet), aromatic protons (δ 7.03–8.77 ppm), and sulfonyl-adjacent protons (δ 3.12–3.81 ppm). -

High-Resolution Mass Spectrometry (HRMS) :

The molecular ion [M+H]⁺ is observed at m/z 503.65, consistent with the molecular formula C₂₉H₃₃NO₄S. -

X-ray Crystallography :

Single-crystal analysis confirms the (2S,6S) configuration, with the tert-butyl and sulfonyl groups occupying equatorial positions to minimize steric strain.

Q & A

Q. What experimental methods are recommended to confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry by resolving spatial arrangements of substituents. Requires high-purity crystals grown via slow evaporation in aprotic solvents (e.g., acetonitrile) .

- Chiral HPLC : Use a Chiralpak IA-3 column with a mobile phase of hexane:isopropanol (85:15, v/v) at 1.0 mL/min. Retention times for (2S,6S) and (2R,6R) epimers should differ by ≥2.0 minutes .

- NMR Spectroscopy : Compare coupling constants (e.g., ) with DFT-calculated values. NOESY correlations between H-2 and H-6 protons confirm cis-configuration .

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

- Key Steps :

- Sulfonylation : Use 4-methylbenzenesulfonyl chloride in dichloromethane with DMAP (10 mol%) as a catalyst. Monitor completion via TLC (Rf = 0.4 in ethyl acetate/hexane 1:3).

- Cyclization : Employ Pd(OAc)₂ (5 mol%) with DPPF ligand in toluene at 80°C for 12 hours. Quench with aqueous NaHCO₃ to isolate the dihydropyridine core .

- Purification : Recrystallize from ethanol/water (70:30) to achieve >98% purity.

| Step | Catalyst | Solvent | Yield |

|---|---|---|---|

| Sulfonylation | DMAP | DCM | 85–90% |

| Cyclization | Pd(OAc)₂/DPPF | Toluene | 70–75% |

| Recrystallization | – | Ethanol/H₂O | 95% |

Q. What are the critical impurities to monitor during synthesis, and how are they characterized?

Methodological Answer:

- Epimeric Impurities : (2R,6S) and (2S,6R) diastereomers form during cyclization. Detect via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

- Sulfonate Byproducts : Use LC-MS (ESI+) to identify residual sulfonyl chloride (m/z 215.1). Limit: ≤0.15% per ICH guidelines .

- Residual Solvents : Quantify via GC-FID with a DB-624 column. Acceptable limits: toluene <890 ppm, DCM <600 ppm .

Advanced Research Questions

Q. How can co-eluting epimers be resolved during chromatographic analysis?

Methodological Answer:

- Column Selection : Switch to a Chiralcel OD-H column with a mobile phase of n-hexane:ethanol (90:10) + 0.1% diethylamine. Adjust flow rate to 0.8 mL/min to enhance resolution .

- Temperature Gradients : Run HPLC at 15°C to reduce peak broadening.

- Validation : Confirm separation using spiked samples of synthetic epimers.

| Condition | Resolution (Rs) |

|---|---|

| Chiralpak IA-3 | 1.2 |

| Chiralcel OD-H | 2.8 |

| 15°C, 0.8 mL/min | 3.5 |

Q. What methodologies are suitable for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip. Measure binding affinity () at varying compound concentrations (1 nM–100 µM) .

- Fluorescence Polarization : Label the compound with FITC. Monitor competitive displacement with unlabeled ligands in buffer (pH 7.4, 25°C) .

- Crystallography : Co-crystallize with the target protein (e.g., CYP450) using hanging-drop vapor diffusion. Resolve structures at 2.0 Å resolution .

Q. How can metabolic stability be assessed in vitro?

Methodological Answer:

- Liver Microsomal Assay : Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4). Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile.

- LC-MS/MS Analysis : Quantify parent compound depletion using a Shimadzu 8050 system (MRM transition: m/z 512.3 → 324.1). Calculate via first-order kinetics .

| Species | (min) | CLint (µL/min/mg) |

|---|---|---|

| Human | 45 ± 5 | 18.2 ± 2.1 |

| Rat | 28 ± 3 | 32.5 ± 3.8 |

Q. What computational approaches predict the compound’s physicochemical and ADMET properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water (TIP3P model) using GROMACS. Calculate logP via the Wang–Ford method .

- Docking Studies : Use AutoDock Vina to predict binding modes to albumin (PDB: 1AO6). Score poses with the AMBER force field.

- ADMET Prediction : Employ SwissADME to estimate bioavailability (%F = 65–70%) and BBB permeability (logBB = -1.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.